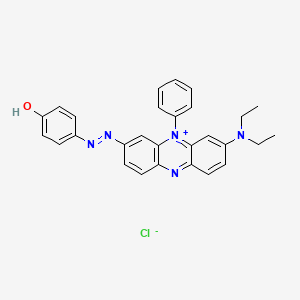
Diazine Black
Overview
Description
Diazine Black, also known as Basic Black 2, is an organic compound with the chemical name 1,8-diamino-4,5-dioxodiazine. It is a black crystalline solid that is soluble in acidic media and is primarily used as a dye. This compound is known for its vivid and intense coloration, making it a popular choice in various industrial applications, including dye ink, fiber dyeing, and plastics .
Preparation Methods
Diazine Black can be synthesized through several chemical reactions. One common method involves the reaction between hydroquinone and cyanoic acid. Another approach is the reduction of phthalocyanine acid . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to ensure the desired product is obtained. Industrial production methods often involve large-scale chemical reactors and stringent quality control measures to produce this compound in high purity and yield .
Chemical Reactions Analysis
Diazine Black undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with alkyl halides to form mono-quaternary salts, although this reaction occurs less readily compared to similar compounds like pyridines . Additionally, this compound can undergo nucleophilic addition reactions, where nucleophiles add to the electron-poor diazine ring . Common reagents used in these reactions include alkyl halides, phosphorus halides, and nucleophilic agents like hydroxide ions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the diazine ring structure .
Scientific Research Applications
Diazine Black has a wide range of scientific research applications. In chemistry, it is used as a dye for various analytical techniques and as a reagent in synthetic chemistry . In biology, this compound is employed in staining procedures to visualize cellular components under a microscope . Industrially, this compound is used in the production of high-quality inks, textiles, and plastics . Its ability to produce intense and stable colors makes it valuable in these fields .
Mechanism of Action
The mechanism of action of Diazine Black involves its interaction with molecular targets through various pathways. The compound’s diazine ring structure allows it to participate in electron transfer reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which this compound is used, but they often involve interactions with nucleophilic amino acids and other reactive sites in proteins .
Comparison with Similar Compounds
Diazine Black is part of the azine class of dyes, which includes other compounds like pyridazine, pyrimidine, and pyrazine . These compounds share a similar diazine ring structure but differ in their specific chemical properties and applications. For example, pyridazine is known for its use in pharmaceuticals, while pyrimidine is a key component of nucleic acids . Pyrazine, on the other hand, is commonly found in foodstuffs and is responsible for their flavor and aroma . This compound stands out due to its intense coloration and stability, making it particularly valuable in industrial applications .
Properties
IUPAC Name |
4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]phenol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O.ClH/c1-3-32(4-2)23-13-17-26-28(19-23)33(22-8-6-5-7-9-22)27-18-21(12-16-25(27)29-26)31-30-20-10-14-24(34)15-11-20;/h5-19H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDAARZIFHSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)O)N=C2C=C1)C5=CC=CC=C5.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Basic Black 2 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Basic_Black_2 | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432444 | |
| Record name | Diazine Black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4443-99-6 | |
| Record name | Basic Black 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4443-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Black 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Janus Black | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diazine Black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BASIC BLACK 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ACC9DVV5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Diazine Black in copper electroplating?
A1: this compound acts as a leveler in copper electroplating baths. [, , , ] Levelers help achieve smooth and defect-free copper deposits, which are crucial for the fabrication of microelectronic components like flexible copper clad laminates (FCCLs) and through-silicon vias (TSVs). [, ]
Q2: How does this compound influence copper deposition?
A2: this compound exhibits a suppressing effect on the copper deposition rate. [] This effect is attributed to its preferential adsorption onto protruding areas of the depositing copper surface. [] This selective adsorption inhibits copper deposition at these sites, promoting a more level and uniform deposition overall.
Q3: Has this compound been studied in combination with other additives in copper plating baths?
A3: Yes, researchers have investigated the combined effect of this compound with other additives. For instance, one study explored its interaction with 3-mercapto-1-propanesulfonate (MPS), a thiol used to modify copper seed layers. [] The study found that the MPS adlayer, transferred onto the copper deposit, could be displaced by a combination of poly(ethylene glycol) (PEG), a suppressor, and this compound. []
Q4: Are there other levelers comparable to this compound used in copper electroplating?
A4: Yes, several other compounds are investigated for their leveling properties in copper electroplating. Some examples include Janus Green B, Methylene Violet, Safranine O, and Alcian Blue. [, , ] These compounds, often structurally similar to this compound, are explored for their effectiveness in achieving smooth copper deposits under various plating conditions. [, , ]
Q5: Are there any challenges associated with using this compound and other organic additives in copper electroplating?
A5: One challenge is the potential for by-products generated from the breakdown of these organic additives. [] These by-products can contaminate the plating solution and potentially impact the longevity of the fabricated devices. [] This concern has driven research towards minimizing the overall concentration of additives in plating baths. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



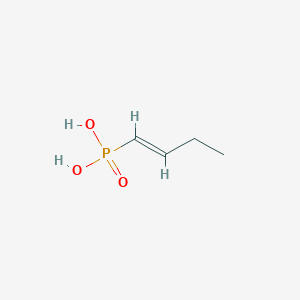
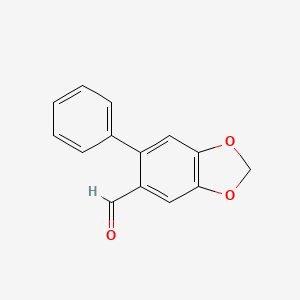
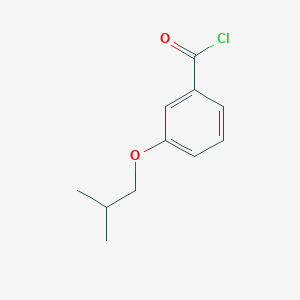
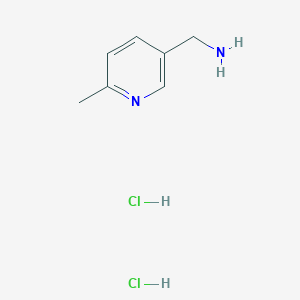
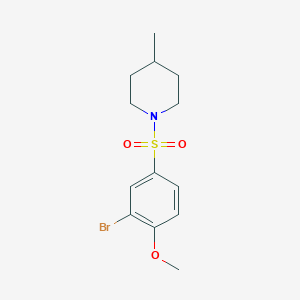
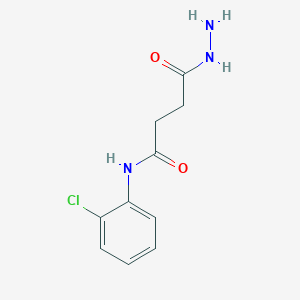
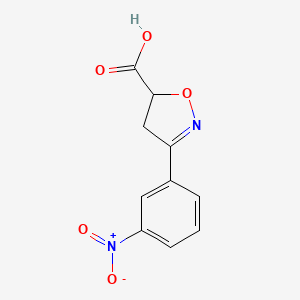
![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid](/img/structure/B3137892.png)
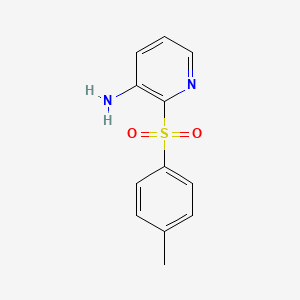

![2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B3137921.png)
![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)

